molecular formula C26H16Cl2N4O3S B11771938 N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

Cat. No.: B11771938
M. Wt: 535.4 g/mol
InChI Key: KZABREOBEPYOAH-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of chloro, nitro, cyano, and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often requires anhydrous conditions and the use of various reagents such as sodium benzophenone ketyl, calcium hydride (CaH2), and zeolite-based drying columns . The reactions are usually conducted in flame-dried glass apparatus under an atmosphere of nitrogen or argon to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Anhydrous dichloromethane (CH2Cl2), toluene, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide: Unique due to its combination of functional groups.

    This compound: Similar structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H16Cl2N4O3S

Molecular Weight

535.4 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H16Cl2N4O3S/c27-18-8-6-16(7-9-18)20-13-24(17-4-2-1-3-5-17)31-26(21(20)14-29)36-15-25(33)30-23-11-10-19(32(34)35)12-22(23)28/h1-13H,15H2,(H,30,33)

InChI Key

KZABREOBEPYOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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